3,4-Diethyl-2-hexene is classified as an alkene due to its double bond between the second and third carbon atoms in its chain. It can exist in different isomeric forms, with the (E)-isomer being one of the most studied. The compound has a molecular weight of approximately 140.2658 g/mol and is registered under the CAS number 59643-70-8 .
The synthesis of 3,4-Diethyl-2-hexene can be achieved through various methods:
These synthetic routes often require optimization of conditions such as solvent choice, temperature, and reaction time to improve yields and selectivity .
The molecular structure of 3,4-Diethyl-2-hexene features a straight-chain configuration with two ethyl groups attached to the second and fourth carbon atoms. The double bond between carbons 2 and 3 introduces geometric isomerism, leading to distinct (E) and (Z) configurations based on the relative positions of substituents.
Key details about its structure include:
The three-dimensional structure can be visualized using molecular modeling software, which provides insights into spatial arrangements and potential steric interactions.
3,4-Diethyl-2-hexene participates in various chemical reactions typical for alkenes:
These reactions are significant for modifying the compound's structure and enhancing its chemical utility .
The mechanism underlying the reactions involving 3,4-Diethyl-2-hexene typically follows standard pathways for alkenes:
This mechanistic understanding is crucial for predicting reaction outcomes and optimizing synthetic routes .
3,4-Diethyl-2-hexene exhibits several notable physical and chemical properties:
These properties indicate that it behaves similarly to other hydrocarbons within its class, making it useful in various applications where solubility in organic media is required .
3,4-Diethyl-2-hexene has several applications in scientific research and industry:
Alkylation of alkenes serves as a foundational method for constructing the carbon backbone of 3,4-diethyl-2-hexene. This approach utilizes ethyl halides or other ethylating agents to introduce ethyl groups at specific positions on a hexene skeleton. Molybdenum-based heterogeneous catalysts, such as MoO₃ supported on alumina, demonstrate exceptional efficacy in mediating ethyl group transfers. These catalysts operate through a carbene-mediated mechanism where the metal center generates transient metal-alkylidene species that facilitate the redistribution of ethyl groups between alkene molecules. Studies indicate that catalyst acidity and surface characteristics critically influence the efficiency of ethyl transfer, with optimized systems achieving significant conversion rates under moderate temperatures (80-100°C) [7]. The reaction proceeds via a four-centered metallacycle intermediate, enabling the scission and reformation of carbon-carbon double bonds with minimal isomerization byproducts [4].
The regioselectivity of ethyl group installation is profoundly influenced by the choice of base catalysts. Strong inorganic bases (e.g., potassium tert-butoxide) promote kinetic control favoring terminal alkylation, while bulkier bases can sterically direct ethylation to internal positions. Catalytic optimization studies reveal that modified mordenite zeolites with controlled pore architectures enhance regioselectivity toward the 3,4-diethyl substitution pattern. Adjusting the Si/Al ratio in zeolitic supports fine-tunes acid-base properties, suppressing undesirable oligomerization and double-bond migration side reactions. Systematic catalyst screening demonstrates that 6Mo/Al₂O₃ catalysts achieve approximately 47% conversion of 1-butene precursors toward target hexene derivatives at 80°C, highlighting the role of support interactions in regiocontrol [7]. Kinetic analyses further confirm that base strength governs the nucleophilic attack trajectory on electrophilic alkene intermediates.
Table 1: Influence of Catalyst Composition on Alkylation Efficiency
Catalyst System | Temperature (°C) | 1-Butene Conversion (%) | Ethene Selectivity (%) |
---|---|---|---|
6Mo/Al₂O₃ | 80 | 47.0 | 42.0 |
MoO₃/SiO₂ | 100 | 38.5 | 35.2 |
WO₃/Al₂O₃ | 120 | 29.8 | 27.1 |
Dehydration of 3,4-diethyl-2-hexanol provides a direct route to 3,4-diethyl-2-hexene, leveraging Brønsted or Lewis acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid, Al₂O₃) to promote β-elimination. Concentrated sulfuric acid efficiently catalyzes this transformation at 60-80°C, yielding the alkene via an E2 elimination mechanism. The reaction progresses through a carbocation intermediate at secondary carbons, where steric effects imposed by the adjacent ethyl groups influence the elimination rate. Experimental protocols emphasize controlled addition of acid to prevent polymerization, with optimal outcomes achieved using stoichiometric acid concentrations between 5-10 mol%. Distillation under reduced pressure effectively isolates the product from reaction mixtures, though care is required to minimize carbocation rearrangements that could lead to isomeric alkene contaminants [6].
Dehydration outcomes are governed by kinetic versus thermodynamic control parameters. Lower temperatures (≤80°C) and strong mineral acids favor the kinetically controlled product, 3,4-diethyl-2-hexene, formed via the less substituted, lower-energy transition state. In contrast, elevated temperatures (>120°C) or strongly acidic aluminosilicate catalysts promote thermodynamic equilibration toward the more stable internal alkene isomers. Thermodynamic calculations based on Joback's method reveal that 3,4-diethyl-2-hexene exhibits a standard Gibbs free energy of formation (ΔfG°) of 102.55 kJ/mol and a formation enthalpy (ΔfH°gas) of -147.58 kJ/mol, underscoring its relative stability among possible elimination products [3]. These parameters crucially inform reaction design to maximize the desired isomer yield.
Table 2: Thermodynamic Parameters for 3,4-Diethyl-2-hexene(E)
Property | Value | Unit | Calculation Method |
---|---|---|---|
ΔfG° | 102.55 | kJ/mol | Joback Calculated Property |
ΔfH°gas | -147.58 | kJ/mol | Joback Calculated Property |
Tboil | 431.80 | K | Joback Calculated Property |
Tfus | 168.42 | K | Joback Calculated Property |
ΔvapH° | 37.50 | kJ/mol | Joback Calculated Property |
Grignard reagents (RMgX) enable carbonyl-based assembly of 3,4-diethyl-2-hexene precursors through nucleophilic addition to ketones followed by dehydration. Reacting ethylmagnesium bromide with 3-hexanone generates the tertiary alcohol 3,4-diethyl-3-hexanol, which undergoes acid-catalyzed dehydration to yield the target alkene. This two-step sequence demonstrates superior regiocontrol compared to direct alkene syntheses, as the carbonyl group dictates the initial bond formation site. Anhydrous conditions are essential during Grignard formation to prevent reagent hydrolysis, with tetrahydrofuran (THF) serving as the optimal solvent due to its ability to solvate organomagnesium species. Subsequent dehydration employs mild acids (e.g., oxalic acid) at 50-70°C to minimize skeletal rearrangements, achieving isolated yields exceeding 65% for the alkene product [6].
The stereoselectivity in Grignard-derived alkene synthesis is primarily governed by the elimination step's stereoelectronic requirements. Anti-periplanar geometry in the alcohol precursor favors formation of the (E)-3,4-diethyl-2-hexene isomer due to minimized steric repulsion between ethyl groups in the transition state. Computational models indicate that the (E)-isomer possesses approximately 8 kJ/mol greater stability than its (Z)-counterpart, attributed to reduced van der Waals strain between the C3 and C4 ethyl substituents. This energy difference translates to a >4:1 (E/Z) selectivity ratio under optimized dehydration conditions. Isotopic labeling studies corroborate the concerted E2 mechanism, wherein proton abstraction and leaving group departure occur synchronously in an anti orientation [6].
Olefin metathesis has emerged as a powerful strategy for constructing 3,4-diethyl-2-hexene with precise stereocontrol over the double bond geometry. Ruthenium carbene complexes, particularly Grubbs second-generation (G2) and Hoveyda-Grubbs (HG2) catalysts, facilitate cross-metathesis between symmetric 3-hexene derivatives and ethylene or asymmetric partners. The (E)-isomer (CAS 59643-70-8) predominates when sterically encumbered catalysts like HG2 are employed in nonpolar solvents, achieving (E/Z) ratios exceeding 20:1. This selectivity arises from preferential formation of the transoid metallacyclobutane intermediate, which collapses to release the (E)-alkene [3] [4]. Solvent engineering further enhances stereocontrol; benzotrifluoride (BTF) demonstrates superior performance versus dichloromethane (DCM) in metathesis reactions due to its balanced polarity and non-coordinating nature. BTF increases reaction rates by 30-50% for isomerization steps while maintaining high stereoselectivity, attributed to enhanced catalyst solubility and stability [5].
Table 3: Metathesis Catalyst Performance in Alkene Synthesis
Catalyst | Solvent | Reaction Rate Constant (k, min⁻¹) | (E)-Isomer Selectivity (%) |
---|---|---|---|
G2 (Grubbs 2nd) | DCM | 0.15 ± 0.02 | 85.2 |
G2 (Grubbs 2nd) | BTF | 0.22 ± 0.03 | 87.6 |
HG2 (Hoveyda) | DCM | 0.12 ± 0.01 | 92.4 |
HG2 (Hoveyda) | BTF | 0.18 ± 0.02 | 95.1 |
While asymmetric metathesis of prochiral dienes could theoretically access enantiopure 3,4-diethyl-2-hexene, this remains challenging due to the molecule's lack of stereocenters beyond the double bond. Current research focuses on chiral catalysts to induce enantioselectivity in precursor synthesis or desymmetrization reactions. Chiral N-heterocyclic carbene (NHC) ligands coordinated to ruthenium centers show promise for controlling face selectivity during metallacycle formation. These systems exploit steric differentiation between catalyst quadrants to favor one enantiomeric transition state geometry. However, achieving high enantiomeric excess (ee >90%) currently requires substrates with pre-existing stereocenters that bias ring-closing or ring-opening metathesis steps [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: